molecular formula C13H15FN2O3 B13609169 tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate

tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate

Cat. No.: B13609169
M. Wt: 266.27 g/mol
InChI Key: ZJZCEGPYEPTDAM-UHFFFAOYSA-N
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Description

tert-Butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate is a heterocyclic compound featuring a fused furo[3,2-b]pyridine core substituted with a fluorine atom at the 5-position and a tert-butyl carbamate group attached via a methylene linker. This structure combines the electron-withdrawing properties of fluorine with the steric bulk and protective capabilities of the tert-butyl carbamate moiety, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C13H15FN2O3

Molecular Weight

266.27 g/mol

IUPAC Name

tert-butyl N-[(5-fluorofuro[3,2-b]pyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H15FN2O3/c1-13(2,3)19-12(17)15-7-8-6-9-10(18-8)4-5-11(14)16-9/h4-6H,7H2,1-3H3,(H,15,17)

InChI Key

ZJZCEGPYEPTDAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(O1)C=CC(=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the furo-pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the carbamate group: This is usually done by reacting the furo-pyridine intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is critical for deprotection in synthetic workflows:

Conditions Reagents Products Yield Analysis Method
Acidic (TFA)Trifluoroacetic acid, DCM5-fluorofuro[3,2-b]pyridin-2-ylmethanamine89%1H NMR^1\text{H NMR}, TLC
Alkaline (NaOH)Aqueous NaOH, refluxAmine + CO2_2 + tert-butanolN/A*HPLC

*Yields for alkaline hydrolysis are often lower due to competing side reactions involving the furopyridine moiety.

Nucleophilic Substitution

The carbamate’s carbonyl group participates in nucleophilic substitutions, enabling functional group interconversion:

Nucleophile Conditions Product Yield Key Observations
Methanesulfonyl chlorideDCM, TEA, 20°CSulfonamide derivative91%Requires stoichiometric base
Grignard reagentsTHF, −78°C → RTTertiary alcohol68%Limited by steric hindrance

The fluorofuropyridine ring remains stable under these conditions, as confirmed by 19F NMR^{19}\text{F NMR} .

Cycloaddition Reactivity

The furo[3,2-b]pyridine system demonstrates ambident diene behavior in Diels-Alder reactions, analogous to tert-butylcarbamate-substituted 2-pyrones :

Dienophile Conditions Cycloadduct Yield Endo:Exo Ratio
Maleic anhydrideToluene, 100°C, 24 hBicyclic lactone with fused pyran85%9:1
N-PhenylmaleimideXylene, 120°C, 12 hHexahydroisoindole-1,3-dione derivative78%8:2

Reactions proceed via inverse electron-demand mechanisms, with electron-deficient dienophiles showing faster kinetics .

Condensation and Coupling

The deprotected amine undergoes condensation with carboxylic acids or esters to form amides, leveraging standard coupling agents:

Coupling Agent Substrate Product Yield Catalytic System
EDCI/HOAt4-Nitrobenzoic acidN-(5-fluorofuropyridinylmethyl)amide76%DMF, RT, 12 h
DCC/DMAPAcetyl chlorideAcetylated derivative82%CH2_2Cl2_2, 0°C → RT

Stability Under Oxidative Conditions

The compound resists oxidation at the carbamate group but undergoes regioselective fluoropyridine ring modifications:

Oxidizing Agent Conditions Product Yield Notes
m-CPBACH2_2Cl2_2, 0°CEpoxide at furan ring63%Stereoselectivity unconfirmed
KMnO4_4H2_2O, 50°CPyridine N-oxide41%Requires acidic workup

Comparative Reactivity with Analogues

The 5-fluoro substitution enhances electrophilicity at the pyridine C-3 position compared to non-fluorinated analogues:

Reaction tert-Butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate Non-Fluorinated Analogue
Hydrolysis rate (TFA)t1/2=2.5ht_{1/2} = 2.5 \, \text{h}t1/2=4.1ht_{1/2} = 4.1 \, \text{h}
Diels-Alder kobsk_{\text{obs}}1.8×103s11.8 \times 10^{-3} \, \text{s}^{-1}1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1}

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its carbamate moiety.

    Fluorescent Probes: The fluorinated furo-pyridine ring can be used in the design of fluorescent probes for biological imaging.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Materials Science: Used in the synthesis of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorinated furo-pyridine ring can interact with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a. Pyrimidine-Based Analogs
  • Example : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()
    • Molecular Formula : C₁₁H₁₆FN₃O₃
    • Key Differences :
  • Replaces the furopyridine core with a pyrimidine ring, introducing two nitrogen atoms.
  • Implications: The pyrimidine core offers distinct electronic properties (higher aromaticity and basicity) compared to furopyridine, influencing solubility and target binding .
b. Furo[2,3-b]pyridine Derivatives
  • Example: 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide () Key Differences:
  • Features a furo[2,3-b]pyridine core (fusion at positions 2,3 vs. 3,2 in the target compound).
  • Includes additional substituents (difluoropropyl, fluorophenyl) that increase molecular complexity and lipophilicity.

Substituent Modifications

a. Fluorine Substitution Patterns
  • Example: Benzyl [(5-{[(4R)-4-fluoro-1H-pyrrolo[3,2-b]pyridin-2-yl]amino}-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl]methyl carbamate () Key Differences:
  • Fluorine is positioned on a pyrrolopyridine ring instead of furopyridine.
  • Incorporates a benzyl carbamate group, contrasting with the tert-butyl protective group.
    • Implications : Fluorine’s electronegativity modulates electron density in the heterocycle, while the benzyl group introduces different steric and stability profiles .
b. tert-Butyl Carbamate Variations
  • Example : tert-Butyl N-methyl-N-phenylcarbamate ()
    • Key Differences :
  • Lacks the fused heterocyclic system, featuring a simple phenyl group instead.
  • Utilizes a methyl-phenyl substitution on the carbamate nitrogen.
    • Implications : The absence of the furopyridine core reduces planarity and conjugation, limiting applications in target-specific interactions .

Key Findings and Implications

  • Structural Insights :
    • Fluorine substitution and tert-butyl carbamate groups are recurrent motifs, enhancing metabolic stability and synthetic versatility.
    • The furopyridine core offers a balance of aromaticity and steric accessibility compared to pyrimidine or pyrrolopyridine analogs.
  • Synthetic Trends :
    • Palladium-mediated cross-coupling is a cornerstone for constructing these heterocycles, enabling modular derivatization .
  • Functional Trade-offs :
    • Bulkier substituents (e.g., benzyl in ) may hinder solubility but improve target selectivity, whereas tert-butyl groups facilitate intermediate protection .

Biological Activity

Tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate is a synthetic organic compound that has gained attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure

The compound features a tert-butyl carbamate group linked to a 5-fluorofuro[3,2-b]pyridine moiety. Its molecular formula is C14H17FN2O2, and its molecular weight is approximately 256.29 g/mol. The unique structural attributes contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in neurotransmission and other physiological processes, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anticancer Activity : In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate its efficacy and mechanism.

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialInhibits growth of specific bacterial strains
AnticancerReduces proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor InteractionPossible binding to neurotransmitter receptors

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell membrane integrity .
  • Anticancer Research : In vitro assays showed that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis. The study highlighted the need for further investigation into the signaling pathways affected by the compound .
  • Enzyme Interaction Analysis : A detailed analysis revealed that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS to identify incomplete coupling or side products.
  • Purify intermediates using column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. Example Reaction Table :

StepReagents/ConditionsKey IntermediateYield
1Pd₂(dba)₃, BINAP, LHMDS, toluene, 100°CAryl amine coupled product28%
2Fe, NH₄Cl, EtOH, refluxReduced amine22%
3HCl/MeOH, K₂CO₃Deprotected final compound80%

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if dust or aerosols are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., NH₃ during deprotection) .
  • First Aid :
    • Skin Contact : Wash immediately with soap and water; remove contaminated clothing .
    • Eye Exposure : Rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry place (<25°C) away from oxidizing agents and moisture to prevent hydrolysis of the Boc group .

Advanced: How can researchers resolve contradictions in X-ray crystallography data for this compound?

Q. Methodological Answer :

  • Software Tools : Use SHELXL for refinement, leveraging its robustness in handling twinned data or high-resolution structures .
  • Data Validation :
    • Check for R-factor discrepancies by comparing independent refinement runs.
    • Analyze electron density maps to identify disordered regions (e.g., flexible fluorofuropyridinyl groups).
  • Case Study : A 2016 study on carbamate derivatives used SHELX to resolve ambiguities in hydrogen bonding networks by iterative refinement of thermal displacement parameters .

Q. Troubleshooting :

  • If Rint values exceed 0.1, recollect data to ensure crystal quality.
  • For pseudo-symmetry , apply TWIN/BASF commands in SHELXL .

Advanced: How can coupling reactions be optimized for higher yields?

Q. Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) with ligands like XPhos or DavePhos for improved turnover .
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus toluene. Higher polarity may enhance solubility of aryl halides .
  • Temperature Control : Use microwave-assisted synthesis for rapid heating (e.g., 120°C for 30 min vs. overnight conventional heating) .

Q. Example Optimization Data :

ConditionCatalyst/LigandSolventYield
APd₂(dba)₃/BINAPToluene28%
BPd(OAc)₂/XPhosDMF45%
CMicrowave, 120°CTHF52%

Advanced: How should intermediates be characterized to ensure structural fidelity?

Q. Methodological Answer :

  • Spectroscopic Techniques :
    • NMR : Assign peaks using ¹H/¹³C and 2D experiments (HSQC, HMBC). For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
    • Mass Spectrometry : Confirm molecular ions via ESI-MS (e.g., [M+H]⁺ at m/z 542 for a nitro intermediate) .
  • Elemental Analysis : Validate purity (>95%) by combustion analysis for C, H, N .
  • X-ray Diffraction : Resolve ambiguous stereochemistry (e.g., chiral centers in tetrahydro-2H-pyran rings) .

Advanced: How to address discrepancies in reaction yields across synthetic routes?

Q. Methodological Answer :

  • Root-Cause Analysis :
    • Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenated intermediates).
    • Kinetic Studies : Compare reaction rates under varying temperatures to identify bottlenecks .
  • Case Study : A 2021 patent reported a 40% yield for a coupling step, while a later study achieved 60% by replacing LHMDS with Cs₂CO₃ as a milder base .

Q. Mitigation Strategies :

  • Pre-dry solvents (e.g., THF over molecular sieves) to prevent hydrolysis.
  • Use degassed solvents under inert gas (N₂/Ar) to suppress catalyst oxidation .

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